Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate
Overview
Description
“Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate” is a chemical compound with a molecular weight of 248.28 . Its IUPAC name is “methyl 6-(cyclopropanecarboxamidomethyl)-2-methylnicotinate” and its InChI code is "1S/C13H16N2O3/c1-8-11(13(17)18-2)6-5-10(15-8)7-14-12(16)9-3-4-9/h5-6,9H,3-4,7H2,1-2H3,(H,14,16)" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code "1S/C13H16N2O3/c1-8-11(13(17)18-2)6-5-10(15-8)7-14-12(16)9-3-4-9/h5-6,9H,3-4,7H2,1-2H3,(H,14,16)" . This indicates that the compound has a molecular formula of C13H16N2O3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.28 . Further physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the pharmaceutical industry for the development of new medications. Its structure is conducive to binding with various biological targets, which can be exploited to create drugs with specific actions, such as enzyme inhibitors or receptor agonists .
Organic Synthesis
In organic chemistry, this molecule serves as a building block for the synthesis of more complex compounds. Its reactive sites allow for various chemical transformations, making it a versatile reagent in synthetic pathways .
Material Science
The compound’s unique properties can be harnessed in material science for the creation of novel materials with specific characteristics, such as enhanced durability or conductivity .
Analytical Chemistry
Due to its distinct chemical signature, it can be used as a standard or reference compound in analytical methods like chromatography or mass spectrometry to identify or quantify other substances .
Agricultural Chemistry
In the field of agricultural chemistry, this compound could be investigated for its potential use in the development of new pesticides or herbicides, given its structural potential to interact with biological systems .
Antimycotic Applications
Research has indicated potential antimycotic properties, suggesting its use in combating fungal infections. Studies may explore its efficacy against various strains of fungi, comparing it to established antifungal agents .
Biochemical Research
Biochemists may study this compound’s interaction with enzymes and proteins to understand biological processes and mechanisms, which could lead to breakthroughs in biochemistry and molecular biology .
Environmental Chemistry
This compound could be used in environmental chemistry to study degradation processes or as a tracer to monitor pollution pathways and the environmental fate of similar organic molecules .
properties
IUPAC Name |
methyl 6-[(cyclopropanecarbonylamino)methyl]-2-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8-11(13(17)18-2)6-5-10(15-8)7-14-12(16)9-3-4-9/h5-6,9H,3-4,7H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIWJAIJOOHLRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CNC(=O)C2CC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123170 | |
Record name | 3-Pyridinecarboxylic acid, 6-[[(cyclopropylcarbonyl)amino]methyl]-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate | |
CAS RN |
1443980-46-8 | |
Record name | 3-Pyridinecarboxylic acid, 6-[[(cyclopropylcarbonyl)amino]methyl]-2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 6-[[(cyclopropylcarbonyl)amino]methyl]-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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